5-[(2-Propan-2-ylimidazol-1-yl)methyl]-1-(2,2,2-trifluoroethyl)tetrazole
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Overview
Description
5-[(2-Propan-2-ylimidazol-1-yl)methyl]-1-(2,2,2-trifluoroethyl)tetrazole is a synthetic compound that features a unique combination of an imidazole ring and a tetrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both imidazole and tetrazole moieties in its structure suggests that it may exhibit diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Propan-2-ylimidazol-1-yl)methyl]-1-(2,2,2-trifluoroethyl)tetrazole typically involves multiple steps:
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Formation of the Imidazole Derivative: : The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting 2-propan-2-ylimidazole with a suitable alkylating agent, such as chloromethyl methyl ether, under basic conditions to form the intermediate 2-propan-2-ylimidazol-1-ylmethyl chloride.
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Tetrazole Ring Formation: : The next step involves the formation of the tetrazole ring. This can be done by reacting the intermediate with sodium azide and a suitable electrophile, such as 2,2,2-trifluoroethyl bromide, under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
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Final Product Isolation: : The final product, this compound, is isolated by purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, industrial methods would focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can be performed on the tetrazole ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: LiAlH4, NaBH4; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Nucleophiles like thiols or amines; reactions are conducted in polar aprotic solvents such as DMF or DMSO.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted imidazole-tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-Propan-2-ylimidazol-1-yl)methyl]-1-(2,2,2-trifluoroethyl)tetrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The imidazole and tetrazole rings are known to interact with biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the trifluoroethyl group suggests that it may have enhanced metabolic stability and bioavailability, making it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(2-Propan-2-ylimidazol-1-yl)methyl]-1-(2,2,2-trifluoroethyl)tetrazole involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-tetrazole: Similar in structure but lacks the imidazole ring.
2-(2-Propan-2-ylimidazol-1-yl)ethanol: Contains the imidazole ring but lacks the tetrazole ring.
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)tetrazole: Similar structure but with a chloromethyl group instead of the imidazole ring.
Uniqueness
The uniqueness of 5-[(2-Propan-2-ylimidazol-1-yl)methyl]-1-(2,2,2-trifluoroethyl)tetrazole lies in its combination of the imidazole and tetrazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these rings.
Properties
IUPAC Name |
5-[(2-propan-2-ylimidazol-1-yl)methyl]-1-(2,2,2-trifluoroethyl)tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N6/c1-7(2)9-14-3-4-18(9)5-8-15-16-17-19(8)6-10(11,12)13/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYIJGQNTAJYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=NN=NN2CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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